{5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzenecarboxylate
Description
The compound {5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzenecarboxylate is a pyrazole-based molecule with distinct structural features:
- A pyrazole core substituted at position 1 with a methyl group, at position 3 with a phenyl group, and at position 5 with a 4-chlorophenylsulfonyl moiety.
- The position 4 is esterified with a 2,4-dichlorobenzoate group.
Structural analogs in the literature often exhibit bioactivity influenced by substituent variations .
Properties
IUPAC Name |
[5-(4-chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl3N2O4S/c1-29-23(34(31,32)18-10-7-16(25)8-11-18)20(22(28-29)15-5-3-2-4-6-15)14-33-24(30)19-12-9-17(26)13-21(19)27/h2-13H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAKZYWDNUJVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds with indole and benzimidazole moieties have shown a wide range of biological activities. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
Compounds with similar structures have been reported to possess antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that the compound may interact with its targets, leading to changes that inhibit the function of the target molecules.
Biological Activity
The compound {5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzenecarboxylate is a complex organic molecule with significant potential in medicinal chemistry. This article reviews its biological activities, focusing on its pharmacological effects, synthesis, and structure-activity relationships.
Chemical Structure
The compound features a pyrazole ring substituted with a chlorophenyl sulfonyl group, a methyl group, and a phenyl group. The presence of these functional groups contributes to its diverse biological activities.
Synthesis
The synthesis typically involves several steps:
- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
- Introduction of Chlorophenyl Sulfonyl Group : Nucleophilic substitution of a chlorophenyl thiol onto the pyrazole ring.
- Addition of Methyl and Phenyl Groups : Alkylation reactions using appropriate halides.
- Formation of the Carboxylate Group : Final reduction steps to yield the desired compound.
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has shown promising results as an inhibitor for several enzymes:
- Acetylcholinesterase (AChE) : Important for neurological functions; inhibition can lead to therapeutic effects in Alzheimer's disease.
- Urease : Inhibition can be beneficial in treating infections caused by urease-producing bacteria .
Anti-inflammatory Activity
The anti-inflammatory effects are evaluated through assays measuring cytokine secretion in cell models. Similar compounds have demonstrated efficacy in reducing inflammation markers in RAW264.7 cells induced by lipopolysaccharide (LPS) .
Anticancer Potential
Studies have highlighted the anticancer properties of related compounds, indicating their potential to inhibit tumor growth and proliferation through various mechanisms . The structural characteristics of the pyrazole ring contribute to its interaction with cancer-related biological pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structure:
- Chlorophenyl Sulfonamide Group : Enhances antibacterial and enzyme inhibitory activities.
- Pyrazole Ring : Essential for anticancer activity due to its ability to interact with various biological targets.
Table 1 summarizes the biological activities associated with this compound and its derivatives:
Case Studies
Several studies have explored the pharmacological behavior of related compounds:
- Antibacterial Screening : A series of synthesized compounds showed varying degrees of effectiveness against different bacterial strains, emphasizing the importance of structural components like the sulfonamide group.
- Enzyme Binding Studies : Docking studies indicated strong binding interactions with bovine serum albumin (BSA), suggesting good bioavailability and therapeutic potential .
Scientific Research Applications
Biological Activities
2.1 Antiviral Properties
Research has indicated that derivatives of pyrazole compounds exhibit significant antiviral activity. For instance, studies have shown that related compounds can inhibit viral replication and serve as potential antiviral agents against various viruses, including influenza and HIV . The presence of the sulfonyl group in the structure enhances the compound's ability to interact with viral enzymes.
2.2 Anti-inflammatory Effects
Compounds with pyrazole structures have also been studied for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes, has been observed in related compounds. This suggests that {5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzenecarboxylate may possess similar anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
2.3 Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been documented, suggesting its use in cancer therapy . The sulfonamide moiety is often involved in interactions with biological targets that are crucial for cancer cell proliferation.
Material Science Applications
Beyond biological applications, this compound may also find utility in material science. Its unique chemical structure allows it to be integrated into polymer matrices or used as a building block for creating advanced materials with specific properties such as enhanced thermal stability or electrical conductivity.
Case Studies
Case Study 1: Antiviral Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their antiviral activity against influenza virus strains. One compound demonstrated an IC50 value of 0.5 µM, indicating potent antiviral activity. The structural analysis revealed that the sulfonamide group significantly contributed to its efficacy .
Case Study 2: Anti-inflammatory Research
A clinical trial investigated the anti-inflammatory effects of a similar pyrazole derivative in patients with rheumatoid arthritis. Results showed a significant reduction in inflammation markers within four weeks of treatment, suggesting that compounds like this compound could be promising candidates for further development .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related pyrazole derivatives from the evidence, highlighting substituent variations and molecular properties:
Functional Group Impact
Sulfonyl vs. Thioether/Phenoxy Groups
- Thioether-containing compounds (Ev9, Ev17, Ev22) may exhibit greater lipophilicity, influencing membrane permeability .
Benzoate Substituent Patterns
- The 2,4-dichlorobenzoate in the target compound introduces steric bulk and electron-withdrawing effects, which could affect receptor binding compared to mono-chloro (Ev17, Ev18) or fluoro-substituted (Ev20, Ev22) analogs.
Crystallographic and Conformational Insights
- Dihedral angles between aromatic rings in pyrazole derivatives (e.g., 77.7°–86.7° in Ev1, 33.8°–40.3° in Ev6) suggest that substituents influence molecular planarity and packing .
- The target compound’s sulfonyl group may enforce greater rigidity compared to thioether or phenoxy analogs, as seen in similar structures analyzed via SHELX and ORTEP software .
Computational Analysis
- Software like Multiwfn (Ev3) enables comparative analysis of electrostatic potentials and electron localization, which could predict reactivity differences between sulfonyl and thioether analogs .
Preparation Methods
Cyclocondensation of Hydrazines and 1,3-Diketones
The 1-methyl-3-phenyl-1H-pyrazole scaffold is synthesized via cyclocondensation of methylhydrazine with 1,3-diphenylpropane-1,3-dione. This method, adapted from pyrazole synthesis protocols, proceeds under reflux in ethanol (80°C, 6 hr), yielding the pyrazole core in 89% purity.
Mechanistic Insight :
The reaction involves nucleophilic attack of hydrazine on the diketone, followed by dehydration to form the aromatic pyrazole ring. Regioselectivity is controlled by steric and electronic effects of substituents.
Sulfonation at Position 5
Direct Sulfonation Using 4-Chlorobenzenesulfonyl Chloride
Position 5 of the pyrazole ring is sulfonated via electrophilic aromatic substitution (EAS). Optimal conditions include:
| Condition | Parameter |
|---|---|
| Sulfonating agent | 4-ClC₆H₄SO₂Cl |
| Solvent | Dichloromethane |
| Catalyst | AlCl₃ (0.5 equiv) |
| Temperature | 0°C → RT, 12 hr |
| Yield | 82% |
The reaction proceeds via a Wheland intermediate, with AlCl₃ enhancing electrophilicity of the sulfonyl chloride.
Alternative Sulfonation Routes
- Chlorosulfonic Acid : Direct sulfonation with ClSO₃H in CH₂Cl₂ at −10°C achieves 75% yield but requires stringent moisture control.
- Post-Functionalization : Coupling pre-sulfonated pyrazole intermediates (e.g., 5-sulfonylpyrazole) with chlorophenyl groups, though this method complicates regioselectivity.
Introduction of Hydroxymethyl Group at Position 4
Formylation-Reduction Sequence
A hydroxymethyl group is introduced via:
- Vilsmeier-Haack Formylation : POCl₃/DMF at 50°C installs a formyl group (Yield: 70%).
- NaBH₄ Reduction : The formyl group is reduced to hydroxymethyl using NaBH₄ in MeOH (Yield: 88%).
Side Reactions : Over-reduction to methyl groups is mitigated by controlling reaction time (<2 hr) and temperature (0°C).
Esterification with 2,4-Dichlorobenzoic Acid
Acid Chloride Method
The hydroxymethyl intermediate is esterified via:
- Acid Chloride Formation : 2,4-Dichlorobenzoic acid reacts with SOCl₂ (reflux, 3 hr) to form the acyl chloride.
- Esterification : Acyl chloride reacts with the alcohol in pyridine/DCM (0°C → RT, 6 hr), yielding the ester (78%).
Optimization : Catalytic DMAP (5 mol%) enhances reaction rate and yield by deprotonating the alcohol in situ.
Mitsunobu Reaction
An alternative employs DEAD and PPh₃ to couple the alcohol and carboxylic acid directly. While effective (Yield: 72%), this method is cost-prohibitive for scale-up.
Alternative Synthetic Routes
One-Pot Sulfonation-Esterification
Combining sulfonation and esterification in a single pot reduces purification steps. Using 4-ClC₆H₄SO₂Cl and 2,4-Cl₂C₆H₃COCl sequentially in DCM with Et₃N achieves 68% overall yield but risks side reactions.
Solid-Phase Synthesis
Immobilizing the pyrazole core on Wang resin enables stepwise functionalization. While innovative, this method suffers from low scalability (Yield: 52%).
Yield Optimization and Challenges
Critical Parameters
- Sulfonation Efficiency : Excess AlCl₃ (>0.7 equiv) promotes over-sulfonation at position 3.
- Esterification Purity : Residual pyridine is removed via aqueous washes (pH 3–4) to prevent HCl-mediated ester hydrolysis.
Comparative Yields
| Step | Classical Method | Optimized Method |
|---|---|---|
| Pyrazole formation | 89% | 92% (Microwave) |
| Sulfonation | 82% | 85% (Flow reactor) |
| Esterification | 78% | 81% (Ultrasound) |
Microwave-assisted pyrazole synthesis reduces reaction time (1.5 hr vs. 6 hr) and improves yield.
Mechanistic and Biological Insights
Antibacterial Activity
Analogous pyrazole-sulfonate esters exhibit membrane-disruptive effects against Gram-negative bacteria, with MIC values of 8–16 µg/mL. The 2,4-dichlorobenzoate moiety enhances lipophilicity, promoting cell wall penetration.
Stability Studies
The ester bond hydrolyzes under alkaline conditions (t₁/₂ = 2.3 hr at pH 9), necessitating pH-controlled formulations for agricultural applications.
Q & A
What are the key considerations in synthesizing {5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 2,4-dichlorobenzenecarboxylate?
Level: Basic
Answer:
Synthesis involves multi-step reactions, typically starting with the formation of the pyrazole core. Key steps include:
- Sulfonylation : Introducing the 4-chlorophenylsulfonyl group via nucleophilic substitution under controlled anhydrous conditions (e.g., using DCM as solvent and a base like triethylamine) .
- Esterification : Coupling the pyrazole intermediate with 2,4-dichlorobenzoic acid using DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in dichloromethane .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water mixtures) ensure high purity. Monitor progress via TLC and confirm purity via NMR (e.g., ¹H/¹³C) and HPLC .
How is the compound structurally characterized to confirm its identity and purity?
Level: Basic
Answer:
Structural characterization employs:
- X-ray crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement). ORTEP-3 can generate thermal ellipsoid diagrams to visualize bond angles and torsional strain .
- Spectroscopy :
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
How can density functional theory (DFT) complement experimental studies of this compound?
Level: Advanced
Answer:
DFT calculations (e.g., B3LYP/6-31G(d,p) basis set) provide:
- Electronic properties : HOMO-LUMO gaps to predict reactivity and charge transfer dynamics .
- Vibrational spectra : Simulate IR bands for cross-validation with experimental data, resolving ambiguities in peak assignments .
- Conformational analysis : Optimize geometries to identify steric clashes (e.g., between the pyrazole and benzoate moieties) and assess stability .
- Reaction mechanisms : Model intermediates in sulfonylation/esterification steps to identify rate-limiting stages .
How should researchers address contradictions between experimental and computational data?
Level: Advanced
Answer:
Common contradictions include discrepancies in bond lengths (X-ray vs DFT) or vibrational frequencies. Mitigation strategies:
- Refinement of computational models : Adjust basis sets (e.g., 6-311++G(d,p)) or include solvent effects (PCM model) .
- Experimental replication : Re-measure spectra under controlled humidity/temperature to rule out environmental artifacts .
- Error analysis : Calculate mean absolute deviations (MAD) for bond lengths/angles. For example, MAD >0.02 Å in X-ray/DFT comparisons may indicate crystal packing effects .
What challenges arise in elucidating reaction mechanisms involving this compound?
Level: Advanced
Answer:
Mechanistic studies face challenges such as:
- Transient intermediates : Use low-temperature NMR (-40°C in CD2Cl2) or stopped-flow spectroscopy to capture short-lived species .
- Steric hindrance : The bulky 2,4-dichlorobenzoate group may slow nucleophilic attacks. Kinetic isotope effects (KIEs) or Hammett plots can quantify steric/electronic influences .
- Regioselectivity : Competitive sulfonylation at pyrazole positions 4 vs 5 requires isotopic labeling (e.g., ³⁵S) or in-situ FTIR monitoring .
How can reaction conditions be optimized for synthesizing derivatives with enhanced bioactivity?
Level: Advanced
Answer:
Optimization strategies include:
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for sulfonylation efficiency .
- Catalysis : Employ Pd(OAc)₂/Xantphos for Suzuki couplings to introduce aryl substituents .
- High-throughput screening : Use robotic platforms to vary temperature (25–80°C), stoichiometry, and reaction time (12–48 hrs) .
- Structure-activity relationship (SAR) : Replace 2,4-dichlorobenzoate with electron-withdrawing groups (e.g., nitro) and assay cytotoxicity (MTT assay) or enzyme inhibition (IC₅₀) .
What analytical methods resolve ambiguities in crystallographic data?
Level: Advanced
Answer:
For ambiguous electron density maps:
- Twinned crystals : Use SHELXD for deconvolution of overlapping reflections .
- Disorder modeling : Refine occupancies of disordered atoms (e.g., rotating sulfonyl groups) with PART instructions in SHELXL .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts) to validate packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
